5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Description
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 5. The 4-bromophenyl group at position 5 and the trifluoromethyl group at position 7 confer distinct electronic and steric properties, while the reactive carbonyl chloride at position 3 enables further functionalization. This compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research due to its versatility in forming amide or ester derivatives .
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-8-3-1-7(2-4-8)10-5-11(14(17,18)19)22-13(21-10)9(6-20-22)12(16)23/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJTRGNEQLHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents and advanced techniques to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique pyrazolo-pyrimidine structure that contributes to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.
-
Inhibitors of Protein Kinases :
- The compound has been identified as a potential inhibitor of certain protein kinases, which are critical in signaling pathways related to cell growth and survival. For instance, research has demonstrated its effectiveness against kinases such as CDK and PI3K, which are often overactive in cancer cells.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of cytokine production or inhibition of inflammatory pathways.
Biological Research Applications
-
Proteomics :
- The compound has been utilized in proteomics research for its ability to modify proteins through acylation reactions. This property is particularly useful in studying protein interactions and functions within cellular systems.
-
Cell Signaling Studies :
- Due to its kinase inhibitory properties, researchers have employed this compound to investigate cell signaling pathways in various biological contexts, including apoptosis and cell cycle regulation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using the compound as a treatment agent. |
| Study 2 | Protein Kinase Inhibition | Identified specific kinases inhibited by the compound through biochemical assays, correlating with reduced cell viability in cancer cell lines. |
| Study 3 | Anti-inflammatory Effects | Showed a decrease in pro-inflammatory cytokines in vitro when treated with the compound, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects at Position 3
The carbonyl chloride group in the target compound differentiates it from analogues with carboxamide or carboxylic acid substituents. For example:
Substituent Effects at Position 5
The 4-bromophenyl group at position 5 contrasts with other aryl/heteroaryl substituents:
- 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (EN300-227790) replaces bromophenyl with a thiophene, improving solubility but reducing steric bulk .
- 5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK73) introduces bis(trifluoromethyl) groups, enhancing electron-withdrawing effects but increasing molecular weight (MW ~563 g/mol) .
Substituent Effects at Position 7
The trifluoromethyl group at position 7 is a common feature in analogues:
- 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (CAS 861452-41-7) replaces the 4-bromophenyl with a cyclopropyl group, reducing aromaticity and altering binding interactions in biological systems .
Physicochemical and Spectral Properties
Stability and Reactivity
The trifluoromethyl group enhances metabolic stability, while the bromophenyl group increases electrophilicity. The carbonyl chloride’s reactivity makes the compound prone to hydrolysis, necessitating anhydrous handling .
Biological Activity
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological activities, and potential applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 404.58 g/mol. The compound features a bromophenyl group and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.
Anticancer Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, a study highlighted that derivatives of this scaffold demonstrated potent inhibition against various cancer cell lines. Specifically, compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells, indicating potential for therapeutic applications .
Enzyme Inhibition
Another notable biological activity of this compound is its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, certain derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. In vitro experiments demonstrated that these compounds could enhance neuronal viability in models of neurodegeneration, particularly by reducing amyloid-beta toxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study assessed the compound's effect on PC-12 cells exposed to amyloid-beta. The results indicated a significant increase in cell viability (43% improvement) and reduced fibril formation under treatment with related pyrazole derivatives .
- Study 2 : Another research focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The study found that modifications at the 7-position significantly enhanced potency against multiple cancer cell lines, suggesting that structural variations can lead to improved biological activity .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, and how are intermediates characterized?
The compound is synthesized via condensation reactions, typically involving enaminones and pyrazole precursors. For example, acylation of pyrazolo[1,5-a]pyrimidine intermediates with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux yields the carbonyl chloride. Key steps include:
- Reaction conditions : Reflux in pyridine or DMF for 6–12 hours .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (hexane/ethyl acetate) .
- Characterization :
- IR spectroscopy : C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and ¹³C NMR identifies the carbonyl carbon (~165 ppm) .
- MS : HRMS verifies the molecular ion peak (e.g., m/z 440.22 for similar compounds) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns substituents (e.g., trifluoromethyl at δ -62 ppm in ¹⁹F NMR) and confirms regiochemistry .
- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles and torsional strains). For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å .
- Elemental analysis : Matches experimental vs. calculated C/H/N percentages (e.g., C: 62.77%, H: 4.01% for C₂₁H₁₆ClN₇Al) .
Q. What are the common purification challenges, and how are they addressed?
- Low solubility : Use polar aprotic solvents (DMF or DMSO) at elevated temperatures .
- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) .
- Hygroscopicity : Store under inert atmosphere (argon) with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalysis : Add triethylamine to accelerate acylation reactions (yield increases from 62% to 75%) .
- Temperature control : Reduce side reactions by maintaining reflux at 80°C instead of 100°C .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- 2D NMR (COSY, HSQC) : Resolve signal overlap in crowded aromatic regions (e.g., distinguishing bromophenyl protons) .
- Computational validation : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data .
- Crystallographic refinement : Adjust X-ray data-to-parameter ratios (>15:1) to minimize R-factor errors (<0.06) .
Q. What strategies determine the compound’s stability under experimental conditions?
- Thermal stability : Perform TGA to assess decomposition temperatures (>200°C for similar compounds) .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC (e.g., half-life >24 hours at pH 7) .
- Light sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) .
Q. How can computational modeling predict biological interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., KDR kinase, ∆G = -9.2 kcal/mol) .
- Pharmacophore mapping : Identify critical interactions (e.g., trifluoromethyl group enhances hydrophobic binding) .
- ADMET profiling : Predict bioavailability (LogP ≈ 3.5) and cytochrome P450 interactions .
Q. What methodologies confirm the compound’s reactivity in derivatization reactions?
- Amide formation : React with primary amines (e.g., 4,6-dimethylpyrimidin-2-amine) in pyridine to yield carboxamides .
- Esterification : Use alcohols (e.g., methanol) under acidic conditions to generate carboxylates .
- Kinetic studies : Monitor acylation rates via in situ IR spectroscopy (C=O disappearance at 1700 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
